molecular formula C7H3BrCl2F2 B6186241 2-bromo-1,5-dichloro-3-(difluoromethyl)benzene CAS No. 2168796-20-9

2-bromo-1,5-dichloro-3-(difluoromethyl)benzene

Cat. No.: B6186241
CAS No.: 2168796-20-9
M. Wt: 275.9
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Description

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrCl2F2 It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms (bromine and chlorine) and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1,5-dichloro-3-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination and chlorination of a suitable precursor, such as a difluoromethyl-substituted benzene derivative. The reaction conditions often include the use of bromine and chlorine sources, along with catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted aromatic compounds, while substitution reactions can introduce different functional groups onto the benzene ring .

Scientific Research Applications

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-1,5-dichloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The halogen atoms and difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-dichlorobenzene
  • 1,3-Dibromo-2-chloro-5-fluorobenzene
  • 1,3-Dibromo-2-chlorobenzene

Uniqueness

2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable for various synthetic and research applications .

Properties

CAS No.

2168796-20-9

Molecular Formula

C7H3BrCl2F2

Molecular Weight

275.9

Purity

95

Origin of Product

United States

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